Pyruvic-2-13C acid acts as a powerful tool for investigating metabolic fluxes within cells and tissues. By analyzing the incorporation patterns of the 13C label from Pyruvic-2-13C acid into various metabolites using 13C NMR spectroscopy, researchers can decipher metabolic pathways and their relative contributions to cellular function. [, , , , , , ]
Pyruvic-2-13C acid, also known as 2-oxo-propanoic acid, is a stable isotopomer of pyruvic acid where the carbon atom at the second position is labeled with the carbon-13 isotope. This compound is classified under carboxylic acids and is a key intermediate in various metabolic pathways, particularly in the Krebs cycle. It is primarily sourced from biological systems where glucose is metabolized, and it can also be synthesized chemically for research purposes. The use of isotopically labeled compounds like pyruvic-2-13C acid is crucial in metabolic studies, particularly in understanding metabolic fluxes and energy metabolism in living organisms .
The synthesis of pyruvic-2-13C acid can be achieved through several methods:
Pyruvic-2-13C acid has a molecular formula of , with a specific focus on the carbon atom at the second position being a carbon-13 isotope. The molecular structure can be represented as follows:
In this structure:
Pyruvic-2-13C acid participates in various biochemical reactions:
The mechanism of action for pyruvic-2-13C acid primarily revolves around its role as a substrate in metabolic pathways:
Pyruvic-2-13C acid exhibits several notable physical and chemical properties:
Chemical properties include:
The applications of pyruvic-2-13C acid are diverse and impactful:
Pyruvic-2-¹³C acid ([2-¹³C]pyruvate) features a ¹³C isotope incorporated at the C2 position (methyl group) of the three-carbon keto acid. This specific labeling enables distinct metabolic tracking compared to [1-¹³C]pyruvate. Upon enzymatic decarboxylation, [1-¹³C]pyruvate loses its labeled carbon as ¹³CO₂, whereas the C2 label in [2-¹³C]pyruvate is retained in acetyl-CoA and subsequently enters the tricarboxylic acid (TCA) cycle. This allows direct detection of downstream metabolites like [5-¹³C]glutamate and [1-¹³C]acetylcarnitine, providing a window into oxidative metabolism and anaplerotic pathways [2] [10]. The molecular structure is shown below:
Structure of Pyruvic-2-13C Acid: O ║ 13C‐C‐COOH | CH3
Dissolution Dynamic Nuclear Polarization (d-DNP) achieves >10,000-fold signal enhancement for [2-¹³C]pyruvate. The process involves:
Table 1: Optimized DNP Parameters for [2-¹³C]Pyruvate
Parameter | Optimal Range | Impact on Polarization |
---|---|---|
Magnetic Field (B₀) | 3.5–5 T | ↑ Field → ↑ Polarization efficiency |
Temperature | 0.8–1.4 K | ↓ Temperature → ↑ Polarization |
Radical Concentration | 15–30 mM (e.g., OX063Me) | Balanced EPR linewidth & relaxation |
Polarization Time | 60–120 mins | ↑ Time → ↑ P until saturation |
While d-DNP dominates clinical translation, Parahydrogen-Induced Polarization with Side-Arm Hydrogenation (PHIP-SAH) offers a cost-effective alternative. PHIP-SAH functionalizes pyruvate with an unsaturated side arm (e.g., allyl ester), hyperpolarizes it via parahydrogenation, then cleaves the side arm to yield hyperpolarized [2-¹³C]pyruvate. Key contrasts:
Table 2: DNP vs. PHIP-SAH for [2-¹³C]Pyruvate Production
Feature | d-DNP | PHIP-SAH |
---|---|---|
Polarization Level | 15–40% | 3.5–6.2% |
Preparation Time | 1–3 hours | <5 minutes |
Cost | High (>$1M equipment) | Low (prototypes <$100K) |
Scalability | Batch-limited | Continuous flow possible |
Clinical Translation | FDA-approved (SpinLab) | Preclinical stage |
PHIP-SAH achieves faster polarization but lower absolute signal enhancement. Its aqueous-compatible output (35 mM pyruvate, pH 7.4) is viable for in vivo studies, though T₁ remains ~68 seconds at 1 T [6] [8].
[2-¹³C]pyruvate detects Warburg effect dysregulation via lactate dehydrogenase (LDH)-mediated conversion to [2-¹³C]lactate. In microscale tumor spheroids (150 µm diameter), hyperpolarized NMR revealed a 2.8-fold increase in the lactate/pyruvate ratio (kPL) compared to monolayer cultures. This preceded morphological changes, indicating early metabolic shifts in tumorigenesis [7]. The C2 label further enables monitoring of TCA cycle flux, with [5-¹³C]glutamate serving as a biomarker for IDH-mutant gliomas [10].
Pioneering human studies using hyperpolarized [2-¹³C]pyruvate (FDA-IND approved) demonstrated non-invasive detection of [5-¹³C]glutamate in the brain, reflecting TCA cycle activity. In healthy volunteers, metabolite ratios were quantified as:
In murine models of dilated cardiomyopathy, PHIP-hyperpolarized [2-¹³C]pyruvate detected aberrant myocardial metabolism through altered lactate/alanine ratios. Metabolic dysfunction was identified weeks before echocardiographic changes, highlighting sensitivity to early disease [6].
Table 3: Metabolic Ratios in Human Brain Studies Using HP [2-¹³C]Pyruvate
Metabolite | Volunteer 1 | Volunteer 2 | Volunteer 3 | Volunteer 4 |
---|---|---|---|---|
[2-¹³C]Pyruvate SNR | 885.93 | 1278.34 | (Highest SNR) | (Median) |
[5-¹³C]Glutamate SNR | 91.18 | 68.36 | (Representative) | (Similar) |
[2-¹³C]Lactate (Left) | 24.63 | 42.58 | (Near Median) | (Consistent) |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9